molecular formula C22H26N2O2 B2488249 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide CAS No. 954661-61-1

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide

Cat. No. B2488249
CAS RN: 954661-61-1
M. Wt: 350.462
InChI Key: YGMHYBXTSDYGAA-UHFFFAOYSA-N
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Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide, also known as BQ-123, is a peptide antagonist of endothelin receptors. It has been extensively studied for its potential use in scientific research applications due to its ability to selectively block endothelin receptors.

Scientific Research Applications

Radiolabeled Compounds for Receptor Binding Studies

Radiolabeled benzamide analogs, such as N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide, have been synthesized and evaluated for their binding affinity to sigma-2 receptors. These compounds, particularly [3H]RHM-1, demonstrated high affinity for sigma2 receptors, offering a tool for studying receptor biology and pharmacology in vitro (Xu et al., 2005).

Synthesis of Novel Chemical Structures

Research has also focused on the synthesis of new chemical structures involving tetrahydroquinolines. For instance, the Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides leads to the selective formation of valuable tetrahydroisoquinolinone products, showcasing the versatility of such compounds in organic synthesis (Rakshit et al., 2011).

Imaging Tumor Proliferation

Another significant application is in the field of medical imaging, where compounds like N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1) have been used in PET imaging to assess cellular proliferation in tumors. The uptake of 18F-ISO-1 in tumors has been correlated with proliferative markers, making it a promising tool for evaluating solid tumors' proliferative status (Dehdashti et al., 2013).

Fluorescent Zinc Sensors

In the realm of analytical chemistry, bisquinoline derivatives have been synthesized for their fluorescent responses toward zinc ions, indicating the utility of such compounds in detecting and analyzing metal ions in various contexts (Mikata et al., 2009).

properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-4-5-12-24-20-10-9-19(14-17(20)8-11-21(24)25)23-22(26)18-7-6-15(2)16(3)13-18/h6-7,9-10,13-14H,4-5,8,11-12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMHYBXTSDYGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide

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